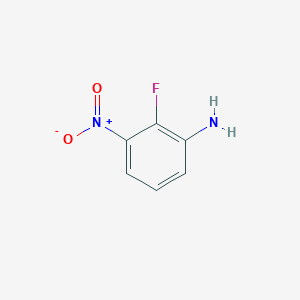
1-Pyrrolidineacetonitrile
Descripción general
Descripción
1-Pyrrolidineacetonitrile is a chemical compound that is related to various research areas, including the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The compound features in the synthesis of pyrrolidine derivatives, which are often key intermediates or final products in the production of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those related to 1-pyrrolidineacetonitrile, has been explored through various methods. For instance, a practical synthesis of densely functionalized pyrroles was achieved through a three-component reaction involving carbohydrates, oxoacetonitriles, and ammonium acetate, which proceeded with high yields and selectivity . Another study reported the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV inhibitors, through a reaction of L-proline with chloroacetyl chloride . Additionally, a new synthetic approach to pyrrolo[3,4-a]indolizines involved the reaction of 2-pyridineacetonitrile with 1,3-dichloro-2-propanone .
Molecular Structure Analysis
The molecular structure of pyrrolidineacetonitrile derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered heterocycle containing nitrogen. The structure of these compounds has been elucidated using various analytical techniques such as NMR, MS, and IR spectroscopy, and in some cases, X-ray crystallography . The presence of the nitrile group in the molecule provides a reactive site for further chemical transformations.
Chemical Reactions Analysis
Pyrrolidineacetonitrile derivatives participate in a variety of chemical reactions. For example, they can undergo multicomponent reactions to form polysubstituted pyrroles or be involved in cascade reactions for the synthesis of pyridine skeletons . The reactivity of the nitrile group also allows for nucleophilic substitution reactions, as seen in the synthesis of pyrrolo[3,4-a]indolizines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-pyrrolidineacetonitrile derivatives are influenced by their molecular structure. These compounds typically have moderate to high yields and can exhibit interesting properties such as fluorescence . The introduction of substituents on the pyrrolidine ring can affect the compound's binding behavior with metal cations, as demonstrated by a pyridine-substituted calix pyrrole . The solvent used in reactions, often acetonitrile, can also play a role in the properties and outcomes of the synthesis .
Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electrochemical Polymerization: 1-Pyrrolidineacetonitrile is involved in electrochemical polymerization processes. For instance, the electrochemical polymerization of pyrrole, which can occur in specific molten salts, is related to the synthesis of polypyrrole films that exhibit conductive properties when oxidized. These materials are useful as electrode materials in various electrochemical applications (Pickup & Osteryoung, 1984).
Chemical Synthesis
- Synthesis of Pyrrolo[3,4-a]indolizines: 1-Pyrrolidineacetonitrile derivatives are used in the synthesis of complex organic compounds like Pyrrolo[3,4-a]indolizines, which have various potential applications, including in medicinal chemistry (Tereshchenko et al., 2006).
Pharmacological Research
- Anti-inflammatory Activity: Pyrrolidineacetonitrile derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some of these derivatives have shown promising results in reducing inflammation, potentially leading to new therapeutic agents (Dholakia, 2023).
Sensor Development
- Electrochemical Sensors for Anions: Derivatives of 1-Pyrrolidineacetonitrile are used in the development of electrochemical sensors. These sensors are designed to detect anions such as fluoride and chloride through specific interactions, demonstrating the compound's utility in analytical chemistry (Gale et al., 2001).
Material Science
- Conducting Polymers: The synthesis of conducting polymers using 1-Pyrrolidineacetonitrile derivatives has been explored. These polymers have potential applications in electronics and materials science due to their unique electrical properties (Roznyatovskiy et al., 2010)
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYXVXVLCYBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183389 | |
| Record name | Pyrrolidine-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidineacetonitrile | |
CAS RN |
29134-29-0 | |
| Record name | 1-Pyrrolidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29134-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-1-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLIDINE-1-ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9EEL10K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)